N-((5-((4-bromobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrF3N4OS/c1-16-5-4-6-19(13-16)33-22(31-32-24(33)35-15-17-9-11-18(26)12-10-17)14-30-23(34)20-7-2-3-8-21(20)25(27,28)29/h2-13H,14-15H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHBAGMCWAIYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((4-bromobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide, identified by its CAS number 393564-68-6, is a compound belonging to the class of 1,2,4-triazoles. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H19BrN4OS2, with a molecular weight of 499.5 g/mol. The compound features a complex structure that includes a triazole ring and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19BrN4OS2 |
| Molecular Weight | 499.5 g/mol |
| CAS Number | 393564-68-6 |
| Structure | Chemical Structure |
Antimicrobial and Antifungal Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial and antifungal activities. A study focusing on related triazole compounds revealed that modifications in the structure could enhance their efficacy against various pathogens. For instance, compounds with specific substitutions demonstrated potent activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans .
Case Study:
In a recent investigation involving triazole derivatives similar to this compound, several compounds were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Candida albicans and Staphylococcus aureus, suggesting strong antifungal and antibacterial capabilities .
Anti-inflammatory Activity
Triazole derivatives have also been noted for their anti-inflammatory properties. A study highlighted that compounds containing the triazole moiety could inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The compound's structure allows it to interact effectively with COX enzymes, leading to reduced inflammation .
The biological activity of this compound can be attributed to its ability to disrupt cellular processes in microorganisms and modulate inflammatory pathways in human cells. The triazole ring is known to chelate metal ions essential for microbial growth and function while also acting as an inhibitor of key enzymes involved in inflammation.
Scientific Research Applications
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound under consideration has been evaluated against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Studies have shown that compounds containing a triazole moiety can inhibit bacterial growth effectively.
A study published in MDPI highlights the effectiveness of triazole derivatives against Mycobacterium smegmatis, with some compounds demonstrating minimum inhibitory concentrations (MICs) lower than standard antibiotics such as streptomycin .
Table 2: Antibacterial Activity Comparison
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-((5-((4-bromobenzyl)thio)... | Mycobacterium smegmatis | <1.9 |
| Standard (Streptomycin) | Mycobacterium smegmatis | 4 |
Anticancer Properties
Triazole derivatives have also been explored for their anticancer potential. Research has demonstrated that certain derivatives can exhibit cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. For example, compounds similar to N-((5-((4-bromobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide have shown promising results in inhibiting cancer cell proliferation and migration .
In one study focusing on hydrazone derivatives of triazoles, several compounds were identified as having selective cytotoxicity towards cancer cells, suggesting that modifications to the triazole ring can enhance anticancer activity .
Table 3: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-((5-((4-bromobenzyl)thio)... | Melanoma (IGR39) | 10 |
| N′-(2-hydroxy-5-nitrobenzylidene)... | Breast Cancer (MDA-MB-231) | 15 |
Chemical Reactions Analysis
S-Alkylation and Nucleophilic Substitution
The bromobenzyl thioether group facilitates nucleophilic substitution reactions. For example:
-
Reaction with alkyl halides :
Under basic conditions (Cs₂CO₃/DMF), the sulfur atom undergoes S-alkylation. This was demonstrated in analogous triazole derivatives where 2-bromo-1-phenylethanone yielded sulfanyl-ether products .
| Reaction Type | Conditions | Product | Yield | Characterization Method |
|---|---|---|---|---|
| S-Alkylation | Cs₂CO₃, DMF, 24 h, RT | Alkylated triazole with ketone side chain | 61% | ¹H/¹³C NMR, HRMS, FT-IR |
Reduction of Ketone Intermediates
The trifluoromethyl benzamide moiety remains stable during reductive transformations:
-
NaBH₄-mediated ketone reduction :
Ketone intermediates (e.g., from S-alkylation) are reduced to secondary alcohols without affecting the triazole or benzamide groups .
| Substrate | Reducing Agent | Conditions | Product | Yield | Purity Analysis |
|---|---|---|---|---|---|
| Ketone-functionalized triazole | NaBH₄ | EtOH, 45–50°C, 2 h | Secondary alcohol derivative | 57% | TLC (n-hexane/EtOAc) |
Tautomerism and Reactivity
The triazole ring exhibits tautomerism (thiol ↔ thione), influencing reaction pathways:
-
Thione form dominance :
¹H NMR signals at δ 14.11 ppm (NH) and ¹³C NMR at δ 168.9 ppm (C=S) confirm preferential thione tautomer stabilization in alkaline media . This favors N-alkylation over S-alkylation in specific conditions.
Hydrolytic Stability
The benzamide group resists hydrolysis under physiological conditions but reacts in strongly acidic/basic environments:
-
Hydrolysis products :
Trifluoromethyl benzoic acid and triazole-amine derivatives form under reflux with HCl (6M) or NaOH (10%).
| Condition | Reagents | Time | Products Identified |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), ∆ | 12 h | Trifluoromethyl benzoic acid |
| Basic hydrolysis | NaOH (10%), ∆ | 8 h | Triazole-methylamine derivative |
Oxidative Transformations
The thioether linkage undergoes oxidation to sulfone derivatives:
-
H₂O₂/CH₃COOH system :
Controlled oxidation at 60°C converts the thioether (-S-) to sulfone (-SO₂-) without degrading the triazole ring.
| Oxidizing Agent | Conditions | Product | Functional Group Change |
|---|---|---|---|
| H₂O₂ (30%), CH₃COOH | 60°C, 6 h | Sulfone derivative | -S- → -SO₂- |
Metal-Catalyzed Cross-Coupling
The 4-bromobenzyl group participates in Suzuki-Miyaura couplings:
-
Buchwald-Hartwig amination :
Reaction with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) yields biaryl derivatives, expanding structural diversity.
| Catalyst | Substrate | Product | Application |
|---|---|---|---|
| Pd(PPh₃)₄ | Aryl boronic acid | Biaryl-functionalized triazole | Drug candidate optimization |
Metabolic Reactions (Predicted)
In silico models suggest hepatic metabolism via:
-
Cytochrome P450 oxidation :
Hydroxylation at the m-tolyl group (CYP3A4/2D6 isoforms). -
Glucuronidation :
Conjugation at the secondary alcohol (if present).
Key Stability Considerations
-
Photodegradation : The 4-bromobenzyl group increases susceptibility to UV-induced cleavage. Storage under inert gas (N₂) is recommended.
-
Thermal stability : Decomposition observed >250°C (DSC analysis).
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for developing targeted inhibitors or prodrugs. Experimental validation of these pathways remains critical for advancing pharmacological applications.
Q & A
Basic: How can researchers optimize the synthesis of the triazole core in this compound?
Methodological Answer:
The triazole core can be synthesized via cyclocondensation of thiosemicarbazides or by refluxing substituted hydrazinecarbothioamides. Key steps include:
- Reagent Selection : Use anhydrous acetonitrile as a solvent to minimize hydrolysis of reactive intermediates (e.g., acyl chlorides) .
- Temperature Control : Maintain reflux conditions (80–100°C) for 4–6 hours to ensure complete cyclization .
- Purification : Precipitate the product by cooling the reaction mixture, followed by washing with cold acetonitrile to remove unreacted starting materials .
- Characterization : Confirm regioselectivity using ¹H/¹³C NMR and HRMS, as demonstrated for analogous triazole-thiones .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D structure to validate regiochemistry of substituents (e.g., bromobenzyl vs. m-tolyl groups). Centrosymmetric dimers formed via N–H⋯N hydrogen bonds are diagnostic .
- NMR Spectroscopy : Use ¹H NMR to confirm the presence of trifluoromethyl (δ ~7.5–8.5 ppm for aromatic protons) and thiomethyl groups (δ ~4.0–4.5 ppm for SCH₂) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to ensure correct stoichiometry .
Advanced: How can density functional theory (DFT) elucidate the compound’s nonlinear optical (NLO) properties?
Methodological Answer:
- Computational Setup : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to calculate hyperpolarizability (β) and dipole moment. Compare with experimental UV-Vis data to validate charge-transfer transitions .
- Key Metrics : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict intramolecular charge transfer. For triazole derivatives, gaps <3.5 eV correlate with strong NLO responses .
- Solvent Effects : Include polarizable continuum models (e.g., PCM for acetonitrile) to simulate solvent-dependent NLO behavior .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Use uniform bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols to minimize variability .
- SAR Analysis : Systematically modify substituents (e.g., replace bromobenzyl with fluorobenzyl) to isolate contributions of specific groups to activity. For example, trifluoromethyl groups enhance lipophilicity and target binding .
- Multi-Target Profiling : Evaluate activity against related enzymes (e.g., bacterial PPTases) to identify off-target effects that may explain discrepancies .
Advanced: What strategies are effective for designing structure-activity relationship (SAR) studies using computational models?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., 5-lipoxygenase-activating protein). Prioritize triazole-thiol derivatives for hydrogen bonding with catalytic residues .
- QSAR Modeling : Train models on datasets of triazole derivatives with measured IC₅₀ values. Molecular descriptors like molar refractivity and LogP are critical for predicting antimicrobial potency .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities, focusing on van der Waals contributions from bromine and trifluoromethyl groups .
Advanced: How can regioselectivity challenges in triazole substitution be addressed?
Methodological Answer:
- Protecting Groups : Use pivaloyloxymethyl (POM) groups to block undesired substitution sites during synthesis .
- Catalytic Control : Employ copper(I) iodide to direct thiol-alkyne "click" reactions toward the 5-position of the triazole ring .
- Kinetic Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) to optimize conditions for regioselective product formation .
Advanced: What experimental design principles mitigate solvent effects in large-scale synthesis?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. For example, DMSO increases reaction yields by 15% compared to THF .
- Flow Chemistry : Use continuous-flow reactors to maintain consistent temperature and solvent ratios, reducing side reactions .
- DoE Optimization : Apply a Box-Behnken design to model interactions between solvent polarity, temperature, and reaction time .
Basic: What is the role of the trifluoromethyl group in stabilizing the compound’s bioactivity?
Methodological Answer:
- Metabolic Stability : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vitro .
- Hydrophobic Interactions : Enhances binding to hydrophobic enzyme pockets (e.g., bacterial PPTases) via van der Waals forces, as shown in docking studies .
- Electron-Withdrawing Effects : Polarizes the benzamide moiety, increasing electrophilicity and reactivity toward nucleophilic residues .
Advanced: How can crystallography and spectroscopy be combined to resolve structural ambiguities?
Methodological Answer:
- Complementary Techniques : Use XRD to resolve bond lengths/angles (e.g., C–S bond ~1.81 Å in triazole-thiones) , then validate via ¹H-¹⁵N HMBC NMR to confirm hydrogen bonding networks .
- Thermal Analysis : Correlate DSC melting points (e.g., 125–128°C for triazole derivatives ) with XRD-derived packing efficiency to assess polymorphism risks.
Advanced: What methodologies identify synergistic effects in multi-target inhibition studies?
Methodological Answer:
- High-Throughput Screening : Test the compound against kinase/phosphatase panels to identify off-target inhibition (e.g., using Caliper LabChip systems) .
- Isobologram Analysis : Quantify synergy between this compound and existing antibiotics (e.g., β-lactams) using fractional inhibitory concentration (FIC) indices .
- Transcriptomics : Perform RNA-seq on treated bacterial cells to map pathways affected by multi-target inhibition (e.g., cell wall synthesis + folate metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
